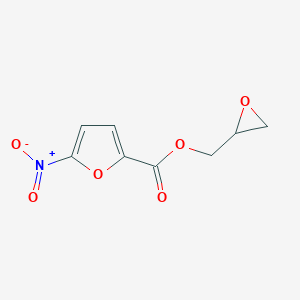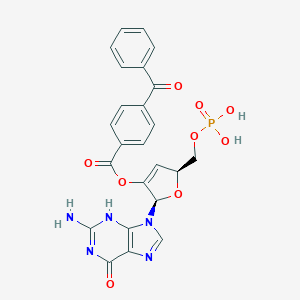
Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-chlorophenyl)methylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-chlorophenyl)methylene)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis.
Mecanismo De Acción
The mechanism of action of Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-chlorophenyl)methylene)- involves its interaction with specific targets in the body. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been reported to bind to specific receptors, such as the estrogen receptor (ER), which is involved in the development and progression of breast cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-chlorophenyl)methylene)- are diverse and depend on the specific target it interacts with. It has been shown to reduce inflammation, inhibit tumor growth, and exhibit anti-microbial activity. It has also been reported to have an impact on the cardiovascular and nervous systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-chlorophenyl)methylene)- in lab experiments include its relatively simple synthesis method and its diverse range of biological activities. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Direcciones Futuras
The future directions for the research on Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-chlorophenyl)methylene)- include the development of new drugs based on its structure and biological activities. Further studies are needed to determine its optimal dosage and administration, as well as its potential toxicity. Its potential applications in material science and catalysis also warrant further investigation.
Conclusion:
In conclusion, Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-chlorophenyl)methylene)- is a chemical compound with diverse biological activities and potential applications in various fields. Its relatively simple synthesis method and wide range of activities make it an attractive compound for further research. However, its potential toxicity and the need for further studies to determine its optimal dosage and administration should be taken into consideration.
Métodos De Síntesis
The synthesis of Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-chlorophenyl)methylene)- involves the reaction of 2-aminothiazole with α,β-unsaturated ketones in the presence of a catalyst. The reaction proceeds through a Michael addition followed by cyclization, resulting in the formation of the desired product. The synthesis method is relatively simple and can be carried out under mild reaction conditions.
Aplicaciones Científicas De Investigación
Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-chlorophenyl)methylene)- has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Its ability to inhibit the activity of certain enzymes and receptors has also been investigated for the development of new drugs.
Propiedades
Número CAS |
129228-63-3 |
|---|---|
Nombre del producto |
Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-chlorophenyl)methylene)- |
Fórmula molecular |
C12H9ClN2OS |
Peso molecular |
264.73 g/mol |
Nombre IUPAC |
(6E)-6-[(4-chlorophenyl)methylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one |
InChI |
InChI=1S/C12H9ClN2OS/c13-9-3-1-8(2-4-9)7-10-11(16)15-5-6-17-12(15)14-10/h1-4,7H,5-6H2/b10-7+ |
Clave InChI |
OMWVQYRUAQMEGW-JXMROGBWSA-N |
SMILES isomérico |
C1CSC2=N/C(=C/C3=CC=C(C=C3)Cl)/C(=O)N21 |
SMILES |
C1CSC2=NC(=CC3=CC=C(C=C3)Cl)C(=O)N21 |
SMILES canónico |
C1CSC2=NC(=CC3=CC=C(C=C3)Cl)C(=O)N21 |
Otros números CAS |
129228-63-3 |
Sinónimos |
Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-chlorophenyl)methyl ene)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B154010.png)


![O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene](/img/structure/B154022.png)


